Defined Alpha:Beta Blockade Potency Ratio of 1:8 Differentiates Arotinolol from Labetalol (3:1)
Arotinolol (Almarl) exhibits a distinct alpha- to beta-adrenoceptor blockade potency ratio of approximately 1:8, meaning its beta-blocking effect is roughly eight times stronger than its alpha-blocking effect. This is a critical differentiator from other mixed alpha/beta blockers, most notably labetalol, which has a reported α:β ratio of 3:1. This difference in pharmacodynamic profile has direct implications for the hemodynamic response and side effect profile [1].
| Evidence Dimension | Alpha:Beta Adrenoceptor Blockade Potency Ratio |
|---|---|
| Target Compound Data | 1 : 8 (Alpha blockade potency is 1/8 of beta blockade potency) |
| Comparator Or Baseline | Labetalol: 3 : 1 (Alpha to Beta ratio) |
| Quantified Difference | Arotinolol has an approximately 24-fold higher relative beta-blocking activity compared to its alpha-blocking activity, whereas Labetalol has a 3-fold higher relative alpha-blocking activity. |
| Conditions | Calculated as isoproterenol dose ratio / noradrenaline dose ratio (mean ratio = 7.88) from in vivo studies in hypertensive and normotensive subjects [1]. Labetalol ratio is from a cited comparative review [2]. |
Why This Matters
The specific α:β ratio dictates the hemodynamic profile; arotinolol's beta-dominant blockade is expected to produce a different balance of effects on heart rate, cardiac output, and peripheral vascular resistance compared to the more alpha-dominant labetalol, which is crucial for targeting specific cardiovascular conditions.
- [1] Japanese Heart Journal. (1983). Studies on Concurrent Alpha-and Beta-adrenoceptor Blocking Action of S-596 (Arotinolol). Japanese Heart Journal, 24(6), 925-933. View Source
- [2] 科普中国. (2018). 阿罗洛尔 (Arotinolol). China Science Communication. View Source
